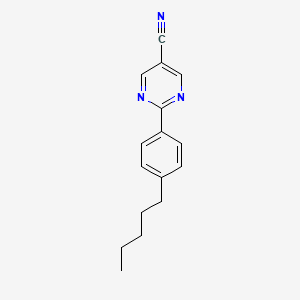
2-(4-Pentylphenyl)pyrimidine-5-carbonitrile
Cat. No. B8704535
Key on ui cas rn:
59855-33-3
M. Wt: 251.33 g/mol
InChI Key: VWJMXUYCJCQLLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04066570
Procedure details


9.1 G. of 2-(p-n-pentylphenyl)-5-pyrimidinecarboxamide are reacted with 100 ml. of phosphorus oxychloride with the exclusion of moisture, worked up and purified in a manner analogous to that described in Example 7. The pure, colorless 5-cyano-2-(4-n-pentylphenyl)-pyrimidine has a melting point of 96.0°-96.2° C. and a clearing point of 109.0° C.
Name
2-(p-n-pentylphenyl)-5-pyrimidinecarboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:6]1[CH:11]=[CH:10][C:9]([C:12]2[N:17]=[CH:16][C:15]([C:18]([NH2:20])=O)=[CH:14][N:13]=2)=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH2:4][CH3:5].P(Cl)(Cl)(Cl)=O>>[C:18]([C:15]1[CH:14]=[N:13][C:12]([C:9]2[CH:10]=[CH:11][C:6]([CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])=[CH:7][CH:8]=2)=[N:17][CH:16]=1)#[N:20]
|
Inputs


Step One
|
Name
|
2-(p-n-pentylphenyl)-5-pyrimidinecarboxamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)C1=CC=C(C=C1)C1=NC=C(C=N1)C(=O)N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified in a manner analogous to
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a clearing point of 109.0° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(#N)C=1C=NC(=NC1)C1=CC=C(C=C1)CCCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
